2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of piperidine derivatives, which undergo specific chemical reactions to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, resulting in a fully saturated piperidinium ring.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium include:
- (3S,5S)-3-Hydroxy-1,5-dimethylpiperidine
- (3S,5S)-3-Hydroxy-1,5-dimethylpyrrolidinium
- (3S,5S)-3-Hydroxy-1,5-dimethylazepanium .
Uniqueness
What sets (3S,5S)-3-Hydroxy-1,5-dimethylpiperidinium apart from these similar compounds is its specific structural configuration and the presence of the hydroxy group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,15-17H/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBNGLMCHHHFG-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=O)C=C(O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=O)C=C(O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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